2-Chloro-4,5-bis(1,3,2-dithiarsolan-2-yl)-7-dodecyl-3,6-dihydroxy-9H-xanthen-9-one
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Overview
Description
2-Chloro-4,5-bis(1,3,2-dithiarsolan-2-yl)-7-dodecyl-3,6-dihydroxy-9H-xanthen-9-one is a complex organic compound that features a xanthene core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4,5-bis(1,3,2-dithiarsolan-2-yl)-7-dodecyl-3,6-dihydroxy-9H-xanthen-9-one typically involves multiple steps, starting from simpler organic molecules. The key steps might include:
- Formation of the xanthene core.
- Introduction of the dithiarsolan groups.
- Chlorination and hydroxylation reactions.
- Attachment of the dodecyl chain.
Each step would require specific reagents and conditions, such as catalysts, solvents, and temperature control.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and ensuring safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4,5-bis(1,3,2-dithiarsolan-2-yl)-7-dodecyl-3,6-dihydroxy-9H-xanthen-9-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The dithiarsolan groups can be reduced to thiols.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium azide (NaN3) or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield xanthone derivatives, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a fluorescent marker.
Medicine: Investigated for its potential therapeutic properties.
Industry: Possible applications in materials science, such as in the development of new polymers or coatings.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. For example, in a biological context, it might interact with specific proteins or enzymes, altering their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Xanthene derivatives: Compounds with similar core structures but different functional groups.
Dithiarsolan compounds: Molecules featuring the dithiarsolan group.
Chlorinated organic compounds: Compounds with chlorine atoms attached to an organic framework.
Uniqueness
2-Chloro-4,5-bis(1,3,2-dithiarsolan-2-yl)-7-dodecyl-3,6-dihydroxy-9H-xanthen-9-one is unique due to its combination of functional groups, which confer specific chemical and physical properties. This uniqueness might make it particularly useful in certain applications, such as in the development of new materials or as a specialized reagent in organic synthesis.
Properties
Molecular Formula |
C29H37As2ClO4S4 |
---|---|
Molecular Weight |
763.2 g/mol |
IUPAC Name |
2-chloro-4,5-bis(1,3,2-dithiarsolan-2-yl)-7-dodecyl-3,6-dihydroxyxanthen-9-one |
InChI |
InChI=1S/C29H37As2ClO4S4/c1-2-3-4-5-6-7-8-9-10-11-12-19-17-20-26(34)21-18-22(32)27(35)24(31-39-15-16-40-31)29(21)36-28(20)23(25(19)33)30-37-13-14-38-30/h17-18,33,35H,2-16H2,1H3 |
InChI Key |
LOHSAJARTVUMBD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=CC2=C(C(=C1O)[As]3SCCS3)OC4=C(C(=C(C=C4C2=O)Cl)O)[As]5SCCS5 |
Origin of Product |
United States |
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